

Ophiopojaponin C: A Technical Guide to Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopojaponin C is a complex steroidal saponin isolated from the tubers of Ophiopogon japonicus (Thunb.) Ker-Gawl., a plant widely used in traditional medicine, particularly in East Asia. As a member of the saponin class of compounds, **Ophiopojaponin C** is of significant interest to the scientific community for its potential therapeutic applications. Steroidal saponins from Ophiopogon japonicus are recognized for a range of biological activities, including cardioprotective, anti-inflammatory, and antioxidant effects. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Ophiopojaponin C** and related compounds, along with detailed experimental protocols for assessing its potential efficacy.

Chemical Structure and Physicochemical Properties

Ophiopojaponin C is a glycoside with a complex steroidal aglycone core. Its chemical identity is defined by its specific stereochemistry and the arrangement of its sugar moieties.

Table 1: Physicochemical Properties of Ophiopojaponin C



Property	Value	Source(s)
Molecular Formula	C46H72O17	PubChem[1]
Molecular Weight	897.1 g/mol	PubChem[1]
IUPAC Name	[(1S,2S,4S,5'R,6R,7S,8R,9S,1 2S,13R,14R,16R)-14- [(2S,3R,4S,5S,6R)-5-hydroxy- 6-methyl-3- [(2S,3R,4R,5R,6S)-3,4,5- trihydroxy-6-methyloxan-2- yl]oxy-4-[(2S,3R,4S,5R)-3,4,5- trihydroxyoxan-2-yl]oxyoxan-2- yl]oxy-5',7,9,13- tetramethylspiro[5- oxapentacyclo[10.8.0.0 ² ,9.0 ⁴ ,8. 0 ¹³ ,18]icos-18-ene-6,2'- oxane]-16-yl] acetate	PubChem[1]
CAS Number	911819-08-4	PubChem[1]
Synonyms	Ophiopojaponin-C, DA-66355	PubChem[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	ChemicalBook[2]
Appearance	Powder	ChemicalBook[2]

Biological and Pharmacological Activities

Direct pharmacological studies on isolated **Ophiopojaponin C** are limited in publicly available literature. However, extensive research on total saponin extracts from Ophiopogon japonicus and closely related steroidal saponins provides strong evidence for its potential biological activities. One study identified ophiojaponin C as a key marker metabolite for distinguishing between O. japonicus roots from different geographical locations, highlighting its significance within the plant's chemical profile[3].



Anti-inflammatory Activity

Steroidal saponins from Ophiopogon japonicus have demonstrated significant anti-inflammatory properties[4][5][6]. Extracts have been shown to inhibit inflammatory responses both in vitro and in vivo[4]. For instance, a total saponin extract exhibited prominent immunomodulatory activity by promoting nitric oxide (NO) production and interleukin-1 release in macrophages, suggesting a role in regulating immune responses[7]. Other studies on specific saponins like Ophiopogonin D have shown potent inhibition of the NF-kB signaling pathway, a critical regulator of inflammation[8]. This suggests that **Ophiopojaponin C** likely contributes to the overall anti-inflammatory profile of the plant extract.

Antioxidant Activity

The antioxidant potential of saponins from Ophiopogon japonicus is well-documented[2][7]. These compounds can scavenge harmful free radicals and enhance the body's endogenous antioxidant defense systems. A study on the total saponin fraction showed a strong, concentration-dependent scavenging activity on the 2,2-diphenyl-1-picry-hydrazyl (DPPH) radical[7]. Furthermore, an extract rich in steroidal saponins was found to increase the activity of crucial antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) in a model of chronic heart failure[9]. Another specific steroidal saponin from the plant, nolinospiroside F, was shown to extend the lifespan of yeast by increasing the expression of antioxidant genes like SOD1 and SOD2[10][11].

Table 2: Quantitative Biological Data for Ophiopogon japonicus Saponin Extracts

Assay	Test Substance	Result	Concentration	Source
DPPH Radical Scavenging	Total Saponin Extract	99.64% scavenging rate	5 mg/mL	[7]
Hydroxyl Radical Scavenging	Total Saponin Extract	Peak scavenging rate	2 mg/mL	[7]

Note: The data in this table pertains to total saponin extracts, not purified **Ophiopojaponin C**.

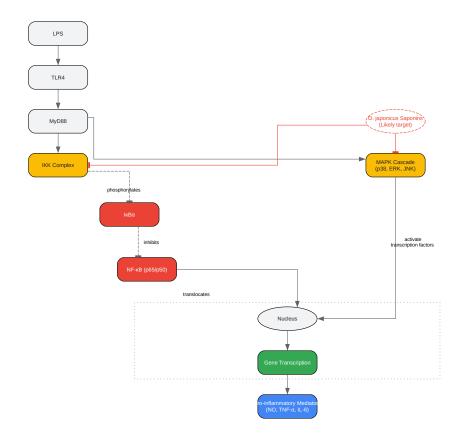


Potential Mechanism of Action: Modulation of Inflammatory Signaling Pathways

While the precise molecular targets of **Ophiopojaponin C** have not been fully elucidated, evidence from related compounds strongly suggests that its anti-inflammatory effects are mediated through the inhibition of key pro-inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8][9] [12][13]

In macrophages, stimuli such as bacterial lipopolysaccharide (LPS) bind to Toll-like receptor 4 (TLR4), triggering a cascade that activates both NF-κB and MAPKs (including p38, JNK, and ERK). The activation of the IκB kinase (IKK) complex leads to the phosphorylation and degradation of IκBα, releasing the NF-κB p65/p50 dimer to translocate into the nucleus. Simultaneously, MAPKs are phosphorylated and activated. Both pathways converge to induce the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like TNF-α and IL-6. Saponins from Ophiopogon japonicus are believed to interfere with this cascade, likely by inhibiting the phosphorylation of key kinases such as IKK and MAPKs, thereby suppressing the inflammatory response.





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Figure 1: Plausible anti-inflammatory signaling pathway modulated by O. japonicus saponins.

Experimental Protocols

The following are detailed methodologies for common in vitro assays used to evaluate the antiinflammatory and antioxidant properties relevant to **Ophiopojaponin C**.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay quantifies the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

a. Materials:



- RAW 264.7 murine macrophage cell line
- Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- Lipopolysaccharide (LPS) from E. coli
- Ophiopojaponin C (test compound)
- Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 2.5% phosphoric acid)
- Sodium nitrite (for standard curve)
- 96-well cell culture plates

b. Protocol:

- Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.
- Compound Treatment: Prepare various concentrations of **Ophiopojaponin C** in DMEM. Pretreat the cells by replacing the old media with media containing the desired concentrations of the test compound. Incubate for 2 hours.
- LPS Stimulation: Add LPS to each well (except the negative control) to a final concentration of 1 μ g/mL to induce an inflammatory response.
- Incubation: Incubate the plate for an additional 18-24 hours.
- Nitrite Measurement (Griess Assay):
 - \circ Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.
 - Add 100 μL of Griess Reagent to each well containing the supernatant.
 - Incubate at room temperature for 10-15 minutes in the dark.
 - Measure the absorbance at 540 nm using a microplate reader.



 Data Analysis: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. Determine the percentage inhibition of NO production compared to the LPSonly treated cells.



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Figure 2: Experimental workflow for the Nitric Oxide (NO) inhibition assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and rapid method to screen for the antioxidant activity of a compound by measuring its ability to scavenge the stable DPPH free radical.

- a. Materials:
- DPPH (2,2-diphenyl-1-picrylhydrazyl)



- Methanol or Ethanol (spectrophotometric grade)
- Ophiopojaponin C (test compound)
- Ascorbic acid or Trolox (positive control)
- 96-well plate or cuvettes
- Spectrophotometer or microplate reader
- b. Protocol:
- DPPH Solution Preparation: Prepare a 0.1 mM working solution of DPPH in methanol. The solution should have a deep purple color and an absorbance of approximately 1.0 at 517 nm. Store in the dark.[14]
- Sample Preparation: Prepare a stock solution of **Ophiopojaponin C** and the positive control in methanol. Create a series of dilutions from the stock solution.
- Reaction Setup:
 - \circ In a 96-well plate, add a defined volume (e.g., 100 μ L) of each sample dilution to separate wells.
 - Add an equal volume (e.g., 100 μL) of the 0.1 mM DPPH working solution to each well.
 - Prepare a blank containing only methanol and a control containing methanol and the DPPH solution.
- Incubation: Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[14]
- Absorbance Measurement: Measure the absorbance of each well at 517 nm.
- Data Analysis: The scavenging activity is calculated as a percentage of the discoloration of the DPPH solution using the following formula:
 - % Scavenging Activity = [(A_control A_sample) / A_control] x 100



- Where A_control is the absorbance of the DPPH solution without the sample, and
 A_sample is the absorbance of the DPPH solution with the sample.
- o The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging percentage against the sample concentrations.

Conclusion and Future Directions

Ophiopojaponin C stands as a compound of significant scientific interest due to its classification as a major steroidal saponin in Ophiopogon japonicus, a plant with a rich history in traditional medicine. While direct evidence of its pharmacological effects is still emerging, the extensive research on related saponins and total extracts from its source plant strongly indicates a high potential for anti-inflammatory and antioxidant activities. The likely mechanisms of action involve the modulation of critical inflammatory signaling cascades such as the NF-κB and MAPK pathways.

For drug development professionals and researchers, **Ophiopojaponin C** represents a promising lead compound. Future research should focus on the isolation of **Ophiopojaponin C** in larger quantities to enable comprehensive pharmacological profiling. Key areas of investigation should include:

- Determination of specific IC₅₀ values for its anti-inflammatory and antioxidant effects.
- Elucidation of its precise molecular targets and confirmation of its effects on the NF-κB and MAPK signaling pathways using techniques like Western blotting and reporter gene assays.
- In vivo studies to validate its efficacy and safety in animal models of inflammatory diseases.

A deeper understanding of the structure-activity relationship of **Ophiopojaponin C** will be crucial for its potential development into a novel therapeutic agent for managing inflammationand oxidative stress-related pathologies.

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- To cite this document: BenchChem. [Ophiopojaponin C: A Technical Guide to Chemical Structure, Properties, and Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15593631#chemical-structure-and-properties-of-ophiopojaponin-c]



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